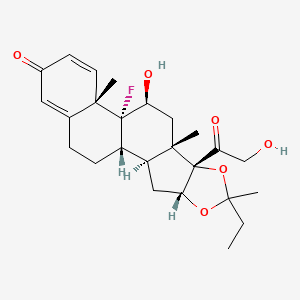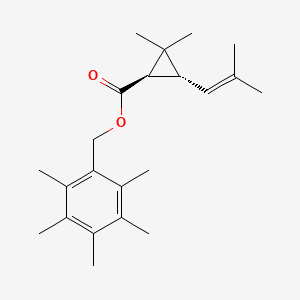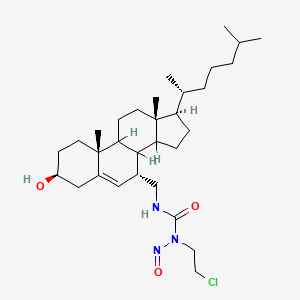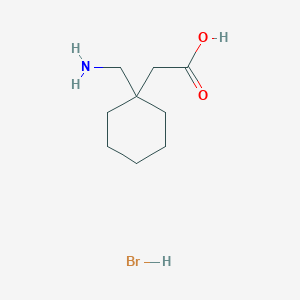
Araboflavin, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Araboflavin: is a flavin compound with the molecular formula C17H20N4O6 . It is a derivative of riboflavin (vitamin B2) and shares a similar structure, featuring a flavin ring system attached to an arabinitol side chain . Flavins are known for their yellow color and their role as coenzymes in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Araboflavin typically involves multiple steps starting from simpler organic molecules. One common approach is to start with riboflavin and modify its side chain to introduce the arabinitol moiety . The reaction conditions often involve the use of protecting groups, selective oxidation, and reduction steps to achieve the desired structure.
Industrial Production Methods: : Industrial production of D-Araboflavin may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is often preferred due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: : D-Araboflavin undergoes various chemical reactions, including:
Reduction: The compound can be reduced, often in the presence of reducing agents like sodium borohydride.
Substitution: The side chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different flavin derivatives with varying redox properties .
Scientific Research Applications
Chemistry: : D-Araboflavin is used as a model compound to study the redox properties of flavins and their role in electron transfer reactions .
Biology: : In biological research, D-Araboflavin is used to investigate the function of flavoproteins and their involvement in cellular processes such as respiration and metabolism .
Medicine: : D-Araboflavin has potential therapeutic applications due to its antioxidant properties. It is being studied for its role in protecting cells from oxidative stress and its potential use in treating conditions related to oxidative damage .
Industry: : In the industrial sector, D-Araboflavin is used in the production of various pharmaceuticals and as a food additive due to its vitamin B2 activity .
Mechanism of Action
D-Araboflavin exerts its effects primarily through its role as a coenzyme in redox reactions. It is involved in the transfer of electrons in various biochemical pathways, including the electron transport chain in mitochondria . The compound binds to specific enzymes, such as riboflavin hydrogenase and riboflavin kinase, facilitating the conversion of substrates to products .
Comparison with Similar Compounds
Similar Compounds
Riboflavin (Vitamin B2): The precursor of D-Araboflavin, involved in similar biochemical processes.
Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, also involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, playing a crucial role in the electron transport chain.
Uniqueness: : D-Araboflavin is unique due to its specific side chain, which can influence its solubility, stability, and interaction with enzymes. This makes it a valuable compound for studying the structure-function relationship of flavins and their derivatives .
Properties
CAS No. |
5978-87-0 |
|---|---|
Molecular Formula |
C17H20N4O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14+/m1/s1 |
InChI Key |
AUNGANRZJHBGPY-BZPMIXESSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)








